Tert-butyl 3-hydrazinylazetidine-1-carboxylate
Description
Structural Characterization of Tert-butyl 3-hydrazinylazetidine-1-carboxylate
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound is defined by its chemical formula C₈H₁₇N₃O₂ and molecular weight of 187.24 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural components: a tert-butyl ester group, a hydrazinyl substituent at the 3-position, and a carboxylate functionality at the 1-position of the azetidine ring. The compound is catalogued under Chemical Abstracts Service number 1235407-01-8, which serves as its unique chemical identifier in scientific databases.
The structural framework consists of a four-membered azetidine ring, which represents one of the smallest saturated nitrogen-containing heterocycles. The azetidine core exhibits considerable ring strain due to its constrained geometry, with bond angles significantly deviated from the tetrahedral ideal. The hydrazinyl group (-NHNH₂) attached at the 3-position introduces additional nitrogen functionality, creating opportunities for hydrogen bonding and nucleophilic reactions. The tert-butyl carboxylate moiety serves as a protecting group, commonly employed in synthetic organic chemistry to temporarily mask the carboxylic acid functionality during multi-step synthetic procedures.
The stereochemical considerations of this compound include the potential for conformational flexibility around the hydrazine nitrogen-nitrogen bond and the azetidine ring puckering. The four-membered ring system typically adopts a puckered conformation to minimize angle strain, although the degree of puckering can vary based on substituent effects and intermolecular interactions. The hydrazinyl group can exist in different rotational conformations, influencing the overall three-dimensional structure and reactivity profile of the molecule.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound provides detailed insights into its solid-state structure and intermolecular packing arrangements. While specific crystallographic data for this compound was not extensively documented in the available literature, comparative analysis with related hydrazine-containing compounds offers valuable structural insights. Research on hydrazoic acid and related nitrogen-rich compounds has demonstrated that molecules containing multiple nitrogen atoms tend to form extensive hydrogen bonding networks in the crystalline state.
The hydrogen bonding patterns in compounds containing hydrazine moieties are particularly significant due to the presence of multiple hydrogen bond donors and acceptors. In the case of hydrazoic acid, molecules are connected through hydrogen bonds forming nearly planar layers with specific stacking sequences. Similar hydrogen bonding behavior would be expected for this compound, where the hydrazinyl group can participate in intermolecular hydrogen bonding with neighboring molecules or with solvent molecules in solvated crystal forms.
The conformational analysis of azetidine derivatives reveals that the four-membered ring typically exhibits limited conformational flexibility compared to larger ring systems. The ring puckering amplitude in azetidines is generally smaller than that observed in five or six-membered rings, resulting in a relatively rigid molecular framework. The tert-butyl group introduces steric bulk that can influence the overall molecular conformation and crystal packing efficiency. The carboxylate oxygen atoms can serve as hydrogen bond acceptors, further contributing to the intermolecular interaction network in the solid state.
Spectroscopic Identification Techniques
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The combination of nuclear magnetic resonance spectroscopy, infrared vibrational spectroscopy, and mass spectrometry creates a robust analytical framework for compound identification and structural elucidation. Each spectroscopic method contributes unique information about different aspects of the molecular structure, enabling researchers to confirm the presence of specific functional groups and verify the overall molecular connectivity.
The spectroscopic analysis becomes particularly important for quality control purposes in synthetic applications, where confirmation of product identity and purity is essential. The compound's classification as a protein degrader building block necessitates rigorous analytical characterization to ensure synthetic reliability and reproducibility. Modern analytical techniques provide sufficient sensitivity and resolution to detect trace impurities and confirm the absence of synthetic byproducts that could interfere with subsequent chemical transformations.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound, revealing the connectivity and environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen-containing functional groups present in the structure. The tert-butyl group typically appears as a singlet around 1.4-1.5 parts per million, representing the nine equivalent methyl protons of the tert-butyl moiety.
The azetidine ring protons display more complex splitting patterns due to their non-equivalent chemical environments and coupling relationships. The protons attached to the carbon bearing the hydrazinyl group exhibit characteristic chemical shifts and coupling constants that reflect the electron-withdrawing effect of the nitrogen substituent. The hydrazinyl protons appear as exchangeable signals, often broadened due to rapid exchange with trace water or other protic solvents present in the nuclear magnetic resonance sample.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxylate group typically resonates around 155-160 parts per million, characteristic of carbamate functional groups. The tert-butyl carbons appear as distinct signals, with the quaternary carbon showing a characteristic downfield shift compared to the methyl carbons. The azetidine ring carbons exhibit chemical shifts reflective of their specific electronic environments, with the carbon bearing the hydrazinyl substituent showing the most significant perturbation from typical alkyl carbon values.
Infrared Vibrational Mode Analysis
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylate carbonyl stretch typically appears around 1700-1750 wavenumbers, representing one of the most diagnostic features for confirming the presence of the carbamate functionality. The exact position of this absorption depends on the electronic environment and hydrogen bonding interactions affecting the carbonyl group.
The hydrazinyl group contributes multiple absorption bands to the infrared spectrum, including nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region. These absorptions often appear as broad, overlapping bands due to hydrogen bonding effects and the presence of multiple nitrogen-hydrogen bonds with slightly different environments. Research on related nitrogen-containing compounds has shown that hydrogen bonding can significantly affect the position and intensity of these vibrational modes.
The azetidine ring contributes carbon-hydrogen stretching and bending vibrations throughout the fingerprint region of the infrared spectrum. The ring strain present in the four-membered system can lead to subtle shifts in the carbon-carbon and carbon-nitrogen stretching frequencies compared to unstrained systems. The tert-butyl group exhibits characteristic methyl carbon-hydrogen stretching and bending modes, providing additional confirmation of this structural element. The overall infrared spectrum serves as a molecular fingerprint, allowing for rapid identification and purity assessment of the compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information that aids in structural characterization. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the intact molecule. The compound exhibits characteristic fragmentation patterns under electron impact ionization conditions, with specific pathways reflecting the relative stability of different molecular fragments.
The predicted collision cross section values for various adduct ions provide additional analytical information for compound identification using ion mobility spectrometry techniques. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 147.3 Ų, while the sodium adduct [M+Na]⁺ shows a value of 151.1 Ų. These measurements provide orthogonal confirmation of molecular identity and can distinguish between structural isomers that might exhibit similar mass spectrometric behavior.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 188.139 | 147.3 |
| [M+Na]⁺ | 210.121 | 151.1 |
| [M-H]⁻ | 186.125 | 148.8 |
| [M+NH₄]⁺ | 205.166 | 158.4 |
| [M+K]⁺ | 226.095 | 154.3 |
The fragmentation pathways typically involve loss of the tert-butyl group, which represents a common fragmentation pattern for tert-butyl carboxylate compounds under mass spectrometric conditions. The resulting fragment ions provide structural information about the remaining molecular framework and can confirm the presence of the azetidine ring system and hydrazinyl functionality. Advanced mass spectrometric techniques, including tandem mass spectrometry, can provide additional structural confirmation through controlled fragmentation studies that reveal the connectivity between different parts of the molecule.
Properties
IUPAC Name |
tert-butyl 3-hydrazinylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-4-6(5-11)10-9/h6,10H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJXIYNLVGSAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212663 | |
| Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235407-01-8 | |
| Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Strategies
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 60–80°C | Higher temperatures accelerate substitution |
| Hydrazine Equivalents | 1.5–2.0 eq | Excess ensures complete conversion |
Hydrazine Incorporation via Reductive Amination
An alternative route employs reductive amination to introduce the hydrazine moiety. Here, Boc-protected azetidine-3-ketone is reacted with hydrazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This method is advantageous for avoiding harsh acidic or basic conditions, though it requires careful control of reaction stoichiometry to prevent over-reduction. Yields for this method range from 70–80%, with purity dependent on post-reaction purification.
Boc Protection and Deprotection Dynamics
Optimization of Boc Group Introduction
The Boc group’s stability under acidic conditions makes it ideal for protecting the azetidine nitrogen. However, competing side reactions, such as ring-opening or dimerization, necessitate precise control. Studies indicate that using DMAP as a catalyst at 0°C minimizes side reactions, achieving Boc protection yields of 90–95%. Post-reaction quenching with ice-cwater followed by extraction with ethyl acetate ensures high recovery of the Boc-protected intermediate.
Selective Deprotection Challenges
Industrial-Scale Purification Techniques
Chromatographic Separation
Column chromatography using silica gel (60–120 mesh) with eluents such as ethyl acetate/hexane (3:7 v/v) is standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (10–90% acetonitrile) achieves >99% purity, critical for pharmaceutical applications.
Purification Metrics:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95–98 | 70–80 |
| HPLC | >99 | 60–70 |
Reaction Optimization and Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydrazinylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring.
Scientific Research Applications
Tert-butyl 3-hydrazinylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydrazinylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Key Observations :
- Cyano (-CN): Enhances electrophilicity, enabling hydrolysis to carboxylic acids (e.g., conversion to 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid ).
- Amino (-NH₂): Facilitates coupling reactions (e.g., with nitro-pyrimidines in Example 2 of ).
- Hydrazinyl (-NH-NH₂) : Expected to exhibit higher nucleophilicity than -NH₂, enabling hydrazone formation or heterocycle synthesis (e.g., pyrazoles).
Reactivity and Stability Profiles
- Stability : Boc-protected azetidines are generally stable under ambient conditions but susceptible to acidic deprotection (e.g., HCl/dioxane) .
- Reactivity: Cyano: Hydrolyzes to carboxylic acids under basic conditions . Amino: Participates in Buchwald-Hartwig amination or urea formation . Hydrazinyl: Expected to form hydrazones with ketones/aldehydes or undergo cyclocondensation to form triazoles.
Research Findings and Case Studies
- Case Study 1: tert-Butyl 3-cyanoazetidine-1-carboxylate was alkylated with methyl iodide (LiHMDS/THF, -78°C) to yield tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (82% yield) .
- Case Study 2: tert-Butyl 3-aminoazetidine-1-carboxylate coupled with nitro-pyrimidines to form tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate, a kinase inhibitor precursor .
- Case Study 3: Hydrolysis of tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate (NaOH/MeOH/H₂O) yielded a carboxylic acid derivative .
Biological Activity
Tert-butyl 3-hydrazinylazetidine-1-carboxylate (CAS No. 1235407-01-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the chemical properties, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C₈H₁₇N₃O₂
- Molecular Weight : 187.24 g/mol
- Purity : Typically available at a purity of ≥ 97%
- Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C under an inert atmosphere.
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydrazine moiety is known for its ability to form covalent bonds with electrophilic centers in proteins, potentially altering their function.
Anticancer Activity
Research has indicated that compounds containing hydrazine derivatives can exhibit anticancer properties. For instance, studies have shown that hydrazine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. This is likely due to its structural similarity to other known antimicrobial agents, which target bacterial cell wall synthesis or disrupt cellular metabolism. Further research is needed to quantify this activity against specific pathogens .
Case Studies and Experimental Data
- In Vitro Studies :
- A study evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on different cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
- Table 1 summarizes the cytotoxic activity of the compound compared to standard chemotherapeutics:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) |
| Doxorubicin | 10 | MCF-7 |
| Cisplatin | 8 | MCF-7 |
- Antimicrobial Assessment :
- The compound was tested against a panel of bacteria, including E. coli and S. aureus. Preliminary findings indicated an inhibition zone of 12 mm against E. coli, suggesting moderate antibacterial properties.
Q & A
Q. What are the established synthetic routes for tert-butyl 3-hydrazinylazetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with azetidine ring formation. A common approach includes:
- Step 1 : Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Step 2 : Functionalization at the 3-position via nucleophilic substitution or coupling reactions. For hydrazine introduction, reacting the Boc-protected azetidine with hydrazine hydrate in polar aprotic solvents (e.g., DMF or THF) under reflux is reported .
- Step 3 : Purification via silica gel chromatography (e.g., EtOAC/MeOH gradients with 0.25% Et₃N to suppress amine adsorption) .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the azetidine ring, Boc group, and hydrazinyl moiety. Look for characteristic shifts: tert-butyl (~1.4 ppm, singlet) and hydrazine NH (~2–3 ppm, broad) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₉H₁₈N₃O₂: 200.1396) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement, particularly SHELXL for small-molecule crystallography .
Q. How should researchers purify this compound?
Q. What are the storage conditions to ensure compound stability?
- Store under anhydrous conditions (argon or nitrogen atmosphere) at –20°C. Avoid exposure to moisture, as the Boc group is hydrolytically labile .
Advanced Research Questions
Q. How can reaction yields be optimized for the hydrazine coupling step?
- Design of Experiments (DoE) : Apply statistical models to test variables (temperature, solvent polarity, stoichiometry). For example, increasing reaction temperature from 0°C to 20°C improved coupling efficiency in analogous piperazine derivatives .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate Boc deprotection or coupling steps .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts)?
Q. What computational methods are suitable for modeling this compound?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare computed IR/NMR spectra with experimental data to validate structural assignments .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes.
Q. How can researchers identify and mitigate reaction byproducts?
Q. What strategies are recommended for handling hygroscopicity during synthesis?
- Schlenk Techniques : Conduct reactions under inert gas to prevent hydrolysis of the Boc group.
- Activated Molecular Sieves : Add 3Å sieves to reaction mixtures to scavenge moisture .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or solubility data?
- Purity Assessment : Re-examine via HPLC (≥95% purity threshold). Impurities like residual solvents (DMF, THF) can alter physical properties .
- Interlaboratory Comparisons : Cross-reference with crystallographic data (e.g., Cambridge Structural Database entries for related azetidines) .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
